4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[45]dec-6-en-7-yl)-1,3,2-dioxaborolane is a boron-containing compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method involves the reaction of 1,4-dioxaspiro[4.5]dec-6-en-7-ylboronic acid with pinacol in the presence of a dehydrating agent such as toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The boron center can undergo substitution reactions with nucleophiles, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include boronic acids, borates, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and catalysis.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling reactions.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane involves the interaction of the boron center with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, facilitating the formation and cleavage of chemical bonds. This property is exploited in catalysis and organic synthesis to promote specific chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: This compound has a similar boron-containing structure but with a pyrene core.
2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: This compound features a thiazole ring instead of the spirocyclic structure.
Uniqueness
4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2304634-05-5 |
---|---|
Molecular Formula |
C14H23BO4 |
Molecular Weight |
266.14 g/mol |
IUPAC Name |
2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H23BO4/c1-12(2)13(3,4)19-15(18-12)11-6-5-7-14(10-11)16-8-9-17-14/h10H,5-9H2,1-4H3 |
InChI Key |
LXRNKXAAEITDRF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3(CCC2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.